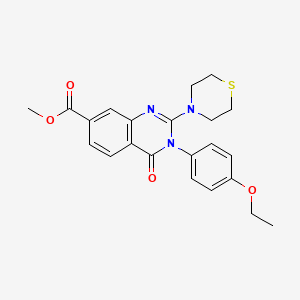

![molecular formula C19H21N3O4 B2399387 3-硝基-2-[(4-苯基哌嗪)甲基]苯甲酸甲酯 CAS No. 860784-17-4](/img/structure/B2399387.png)

3-硝基-2-[(4-苯基哌嗪)甲基]苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

化学反应和衍生物

对相关化学结构的研究已在各种化学反应和新化合物的合成方面取得了重大发现。一项研究描述了吲哚与二氧化氮和亚硝酸的反应,导致异亚硝基和 3-亚硝基吲哚衍生物的形成,以及偶氮双吲哚和不同硝基吲哚的合成,显示了通过特定反应产生各种衍生物的复杂性和潜力 (Astolfi, Panagiotaki, Rizzoli, & Greci, 2006)。关于 1,1-双甲硫代-2-硝基-乙烯衍生物的合成和活性的类似工作,包括与 1-苯基哌嗪的反应,突出了具有特定活性的杂环化合物(如结核抑制特性)的产生潜力 (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeé, 2005)。

结构分析和晶体学

晶体学研究提供了对相关化合物分子和电子结构的见解。例如,对 3-硝基-4-[(5-苯基-1H-吡唑-3-基)氨基]苯甲酸甲酯的异构反应产物的研究揭示了极化的分子电子结构,展示了分子如何通过氢键连接成链,为理解类似化合物的化学行为和潜在应用提供了基础 (Portilla, Mata, Cobo, Low, & Glidewell, 2007)。

合成和生物活性

衍生物的合成及其生物活性的研究构成了一个核心研究领域。例如,对酞酰亚胺药效团的取代 N-苯基衍生物的研究评估了一系列化合物的抗惊厥和神经毒性特性,突出了与复杂有机分子衍生物相关的药物化学方面 (Vamecq, Bac, Herrenknecht, Maurois, Delcourt, & Stables, 2000)。另一项研究重点是三嗪和苯甲酸盐的 X 射线晶体学分析,包括 4-{(E)-2-(4-甲基哌嗪)-1-重氮基}苯甲酸甲酯,阐明了可能影响这些化合物化学和物理性质的结构特点 (Little, Jenkins, & Vaughan, 2008)。

作用机制

Target of Action

Compounds with a similar structure, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at neuronal synapses, and its inhibition can lead to an increase in acetylcholine, affecting various physiological processes .

Mode of Action

If it acts similarly to related compounds, it may inhibit ache, leading to an increase in acetylcholine . This could result in enhanced cholinergic transmission, affecting processes such as learning, memory, and muscle contraction .

Biochemical Pathways

If it inhibits ache like related compounds, it would impact the cholinergic system . This could affect various physiological processes, including muscle contraction, heart rate, and cognition .

Result of Action

If it acts as an ache inhibitor, it could lead to an increase in acetylcholine, enhancing cholinergic transmission . This could potentially improve cognitive function, but could also lead to side effects such as muscle weakness or bradycardia .

属性

IUPAC Name |

methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-26-19(23)16-8-5-9-18(22(24)25)17(16)14-20-10-12-21(13-11-20)15-6-3-2-4-7-15/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZNCTTVIPOHOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331384 |

Source

|

| Record name | methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818293 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate | |

CAS RN |

860784-17-4 |

Source

|

| Record name | methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Benzoylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2399305.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2399306.png)

![6-(2-(2,5-dimethylphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2399323.png)

![N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2399324.png)

![1-Adamantyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2399327.png)